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4-methylpent-4-enal

Cat. No.: B6153559
CAS No.: 3973-43-1
M. Wt: 98.1
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Description

4-Methylpent-4-enal is an organic compound with the molecular formula C6H10O and a molecular weight of 98.14 g/mol . Its structure features both an aldehyde functional group and a terminal double bond, characterized by the SMILES string C=C(C)CCC=O . This bifunctional nature, with an alkene and an aldehyde, makes it a valuable and versatile building block in organic synthesis and chemical research. The compound is recognized for its role as a substrate in various chemical reactions. For instance, it can undergo nucleophilic addition at the carbonyl center; a specific example is its reaction with sodium cyanide (NaCN) under acidic aqueous conditions to form a cyanohydrin, a transformation useful for carbon-chain elongation . Notably, in such reactions, the carbon-carbon double bond can remain untouched, allowing for selective modification of the aldehyde group . This reactivity profile provides researchers with a synthetic handle to create more complex molecules. As an α,β-unsaturated aldehyde analog, it holds significant interest for developing new synthetic methodologies, studying reaction mechanisms, and potentially serving as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its properties are consistent with those of a high-value chemical for specialized research and development purposes. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

3973-43-1

Molecular Formula

C6H10O

Molecular Weight

98.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methylpent 4 Enal

Direct Synthetic Routes to 4-Methylpent-4-enal

Direct synthetic routes offer a more straightforward approach to obtaining the target molecule, often involving fewer steps and potentially higher atom economy. These methods primarily focus on the functional group transformation of readily available precursor molecules.

Catalytic Oxidation Pathways for Precursor Molecules

The catalytic oxidation of the corresponding alcohol, 4-methyl-4-penten-1-ol, represents a primary pathway for the synthesis of this compound. This transformation typically involves the use of selective oxidizing agents that can convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or cleavage of the carbon-carbon double bond.

Recent research has highlighted the efficacy of various catalytic systems for this purpose. For instance, the use of dichloro(p-cymene)ruthenium(II) dimer as a catalyst in a continuous flow process has shown promising results for the oxidation of alcohols to aldehydes and ketones, with yields ranging from 80-95%. rasayanjournal.co.in This method offers advantages such as high efficiency and the potential for scalability. Another approach involves the use of a nitrite-modified Wacker oxidation, which has demonstrated aldehyde-selective oxidation of alkenes bearing oxygen groups in the allylic and homoallylic positions. researchgate.net

Key considerations in these catalytic oxidations include the choice of catalyst, oxidant, solvent, and reaction temperature to maximize the yield and selectivity for this compound.

Transformations from Carboxylic Acid Derivatives

Another direct route involves the transformation of carboxylic acid derivatives of 4-methylpent-4-enoic acid into the target aldehyde. One common method is the reduction of the corresponding acyl chloride or ester. For example, an acid chloride can be prepared from the carboxylic acid using reagents like thionyl chloride and then subsequently reduced to the aldehyde using a mild reducing agent. google.com

A documented synthesis of this compound involves the reduction of 4-methyl-4-pentenonitrile using diisobutylaluminium hydride (DIBAL-H). uni-regensburg.de This reaction proceeds by the partial reduction of the nitrile to an imine, which is then hydrolyzed to the aldehyde upon workup.

Indirect Synthetic Strategies Involving this compound Precursors

Indirect strategies often involve the construction of the carbon skeleton followed by functional group manipulations to yield this compound. These routes can be more versatile, allowing for the introduction of structural complexity.

Aldol (B89426) Condensation Approaches and Analogous Reactions

Aldol condensation reactions are a powerful tool for forming carbon-carbon bonds and can be employed to synthesize precursors to α,β-unsaturated aldehydes. libretexts.org A crossed-aldol condensation between two different carbonyl compounds can be utilized. For instance, the reaction of isobutyraldehyde (B47883) with an appropriate aldehyde or ketone under basic or acidic conditions could theoretically lead to a β-hydroxy aldehyde, which can then be dehydrated to form an unsaturated aldehyde. The key challenge in crossed-aldol reactions is to control the regioselectivity and prevent self-condensation of the starting materials. vedantu.comresearchgate.net

Retrosynthetic analysis of this compound suggests that it could be formed from the dehydration of a β-hydroxy aldehyde. The key bond cleavage in a retrosynthetic analysis of an aldol condensation product is the C-C bond between the alpha and beta carbons relative to the carbonyl group. libretexts.org

Photochemical Routes to Unsaturated Aldehydes

Photochemical methods offer unique pathways for the synthesis of unsaturated aldehydes, often proceeding through radical intermediates. beilstein-journals.org These reactions can be initiated by the photoexcitation of a suitable precursor. For example, the photo-induced addition of aldehydes to α,β-unsaturated carbonyl compounds has been shown to be an effective method for creating new carbon-carbon bonds. researchgate.net

While direct photochemical synthesis of this compound is not extensively documented, the principles of photochemical reactions of unsaturated carbonyl compounds could be applied. acs.org For instance, photoisomerization or rearrangement of a suitable precursor could potentially lead to the desired product. The use of visible light photocatalysis in conjunction with N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful strategy for the functionalization of α,β-unsaturated aldehydes. chinesechemsoc.org

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in a research setting. This involves a systematic investigation of various parameters.

For catalytic oxidation reactions, key variables include the catalyst loading, the nature of the oxidant (e.g., molecular oxygen, hydrogen peroxide), solvent polarity, reaction temperature, and pressure. Continuous flow reactors have demonstrated the ability to reduce reaction times and improve yields compared to batch systems.

In the case of reductions of carboxylic acid derivatives, the choice of reducing agent is critical. The reactivity of the reducing agent must be tailored to stop at the aldehyde stage without further reduction to the alcohol. Temperature control is also vital, as many of these reactions are performed at low temperatures to enhance selectivity.

For aldol-type reactions, the concentration of the base or acid catalyst, the reaction temperature, and the order of addition of reactants are important factors to control to favor the desired crossed-aldol product and minimize side reactions.

A summary of synthetic parameters for related reactions is presented in the table below, which can serve as a starting point for the optimization of this compound synthesis.

ParameterCatalytic OxidationCarboxylic Acid Derivative ReductionAldol Condensation
Catalyst/Reagent Dichloro(p-cymene)ruthenium(II) dimer rasayanjournal.co.inDiisobutylaluminium hydride (DIBAL-H) uni-regensburg.deSodium hydroxide (B78521)
Solvent tert-Butanol rasayanjournal.co.inn-Pentane/THF uni-regensburg.deWater/Ethanol
Temperature 100°C rasayanjournal.co.in-78°C to room temperature uni-regensburg.deControlled temperature
Pressure 6 bar Oxygen rasayanjournal.co.inAtmosphericAtmospheric
Key Consideration Catalyst stability and recycling Stoichiometry of reducing agentControl of self-condensation researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is a pivotal aspect of modern chemical manufacturing. These principles aim to optimize production processes by minimizing environmental impact and maximizing resource efficiency. unibo.it The core goals include enhancing atom economy, utilizing catalytic reagents over stoichiometric ones, employing renewable feedstocks, and designing safer chemical pathways. unibo.itresearchgate.net

Catalytic Approaches and Atom Economy

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than traditional methods. unibo.it In the synthesis of aldehydes, organocatalysis and transition-metal catalysis have emerged as powerful tools. For instance, iminium catalysis has been established as a valuable strategy for various asymmetric transformations of α,β-unsaturated aldehydes. princeton.edu Similarly, palladium-catalyzed reactions have been developed for the direct asymmetric α-allylation of aldehydes, showcasing the move towards more elegant and efficient synthetic routes. acs.org

Use of Renewable Feedstocks

A key goal of green chemistry is the transition from petrochemical feedstocks to renewable resources. unibo.it While specific research on synthesizing this compound from biomass is not extensively documented, related studies demonstrate the viability of this approach for similar compounds. A notable example is the synthesis of the C6 aldehyde 2-methyl-pent-2-enal from 1,3-propanediol, a chemical that can be produced through the fermentation of renewable feedstocks like sugars and waste glycerol. mdpi.comresearchgate.netresearchgate.net This process involves a catalytic cascade that combines hydrogen transfer-initiated dehydration with a self-aldol condensation, showcasing a one-pot method for converting a bio-renewable platform chemical into a more valuable product. mdpi.comresearchgate.net Such chemo-catalytic processing combined with biocatalysis highlights a promising pathway for the sustainable production of valuable aldehydes. mdpi.comresearchgate.net

Reduction of Derivatives in Synthesis

The table below summarizes research findings related to the application of green chemistry principles in the synthesis of this compound and related compounds.

Principle Methodology Target/Related Compound Key Findings Reference
Catalysis Palladium-Catalyzed α-Allylation(R)-2-(4-Methylphenyl)-2-methylpent-4-enalUse of a palladium catalyst and a chiral amine co-catalyst for direct, asymmetric synthesis. acs.org
Catalysis Organocatalytic Epoxidation(E)-4-methylpent-2-enalEnantioselective formation of oxiranes from an isomeric enal using an imidazolidinone catalyst. princeton.edu
Atom Economy Aldol Condensation4-alkyl-α-methylcinnamylaldehydesHighlights the challenge of side-product formation (e.g., 2-methylpent-2-enal) that reduces selectivity and atom economy. researchgate.net
Renewable Feedstocks Catalytic Cascade from 1,3-propanediol2-methyl-pent-2-enalSuccessful conversion of a biomass-derived platform chemical to a C6 aldehyde using an Iridium(III) catalyst. mdpi.comresearchgate.net
Reduce Derivatives Reduction of an EsterThis compound High-yield (98%) synthesis from commercial ethyl 4-methylpent-4-enoate. unibo.it

Chemical Reactivity and Transformation Pathways of 4 Methylpent 4 Enal

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde group in 4-methylpent-4-enal is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of its characteristic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. In the case of this compound, a variety of nucleophiles can add to the electrophilic carbonyl carbon. A notable example is the formation of a cyanohydrin. When treated with sodium cyanide in the presence of an acid catalyst, such as hydrochloric acid, this compound undergoes nucleophilic addition of the cyanide ion to the carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the corresponding cyanohydrin, 2-hydroxy-5-methyl-5-hexenenitrile. In this reaction, the carbon-carbon double bond typically remains intact, highlighting the chemoselectivity of the nucleophilic attack on the aldehyde functionality.

ReactantReagent(s)Product
This compoundNaCN, H₂O, HCl2-Hydroxy-5-methyl-5-hexenenitrile

Reductions to Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 4-methylpent-4-en-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it can reduce the aldehyde group without affecting the carbon-carbon double bond, especially under carefully controlled conditions. This selective reduction is a valuable synthetic tool for the preparation of unsaturated alcohols. However, under certain conditions, particularly with more powerful reducing agents or in the presence of certain catalysts, reduction of the double bond can also occur, leading to the formation of 4-methylpentan-1-ol.

ReactantReagent(s)Major Product
This compoundNaBH₄4-Methylpent-4-en-1-ol

Oxidations to Carboxylic Acids

Oxidation of the aldehyde functionality in this compound leads to the formation of the corresponding carboxylic acid, 4-methylpent-4-enoic acid. A variety of oxidizing agents can be employed for this purpose. For α,β-unsaturated aldehydes, selective oxidation of the aldehyde group without affecting the double bond can be achieved using reagents such as manganese dioxide (MnO₂). This reagent is known for its mild and selective oxidation of allylic and benzylic alcohols and aldehydes. Other common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can also effect this transformation, although they may be less selective and could potentially lead to cleavage of the double bond under harsh conditions.

ReactantReagent(s)Product
This compoundMnO₂4-Methylpent-4-enoic acid

Reactivity of the Olefinic Functionality

The carbon-carbon double bond in this compound provides a second site of reactivity within the molecule, primarily undergoing electrophilic addition and cycloaddition reactions.

Electrophilic Addition Reactions

The double bond in this compound can undergo electrophilic addition reactions. For instance, the addition of hydrogen halides, such as hydrogen bromide (HBr), proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. In the case of this compound, this would lead to the formation of a tertiary carbocation, which is more stable. The subsequent attack of the bromide ion would result in the formation of 4-bromo-4-methylpentanal. The presence of the aldehyde group can influence the reactivity of the double bond, but the fundamental principles of electrophilic addition are generally followed.

ReactantReagent(s)Product
This compoundHBr4-Bromo-4-methylpentanal

Cycloaddition Chemistry

The olefinic functionality of this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction or ene reactions. In a Diels-Alder reaction, an alkene can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. Given the presence of the electron-withdrawing aldehyde group, this compound could theoretically act as a dienophile.

Furthermore, the structural arrangement of this compound, with an allylic hydrogen and a double bond, makes it a potential substrate for an intramolecular ene reaction. The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one component (the ene) to another (the enophile), with the concomitant formation of a new sigma bond and a shift of the double bond. While theoretically possible, specific documented examples of this compound undergoing these cycloaddition reactions are not prevalent in readily available literature, and its reactivity in such transformations would depend on the specific reaction conditions and the nature of the reaction partner.

Chemo- and Regioselective Transformations of Polyfunctional Substrates

The presence of both an aldehyde and an alkene functionality in this compound allows for selective reactions with polyfunctional substrates, provided the appropriate reagents and conditions are chosen. The aldehyde group, being more electrophilic and susceptible to nucleophilic attack, is often the more reactive site.

One example of a chemoselective reaction is the formation of a cyanohydrin. In the presence of sodium cyanide and an acid such as hydrogen chloride, the cyanide ion preferentially attacks the carbonyl carbon of the aldehyde. The double bond typically remains unreacted under these conditions, demonstrating the higher reactivity of the aldehyde group towards this type of nucleophilic addition. researchgate.netechemi.com This selectivity is crucial in synthetic sequences where the alkene moiety is to be preserved for subsequent transformations.

The general mechanism for this chemoselective transformation is outlined below:

The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

This results in the formation of a tetrahedral intermediate, an alkoxide ion.

Protonation of the alkoxide by a proton source (e.g., from the dissociation of HCN) yields the final cyanohydrin product, 2-hydroxy-5-methylhex-5-enenitrile.

This selective reaction highlights the ability to target one functional group in a polyfunctional molecule like this compound.

Comparative Reactivity Studies with Isomeric Unsaturated Aldehydes

The reactivity of this compound can be better understood by comparing it with its α,β-unsaturated isomers, such as 4-methylpent-2-enal. The key difference lies in the conjugation of the double bond with the carbonyl group.

In α,β-unsaturated aldehydes like 4-methylpent-2-enal, the double bond and the carbonyl group are conjugated. This electronic communication between the two functional groups leads to a different reactivity profile compared to the non-conjugated this compound. Specifically, α,β-unsaturated systems are susceptible to 1,4-conjugate addition (Michael addition) with soft nucleophiles. libretexts.orgyoutube.com In this type of reaction, the nucleophile attacks the β-carbon of the double bond.

In contrast, this compound, being a non-conjugated system, does not undergo 1,4-conjugate addition in the same manner. Nucleophilic attack is more likely to occur directly at the carbonyl carbon (1,2-addition), as seen in the cyanohydrin formation. The double bond in this compound behaves more like an isolated alkene, susceptible to electrophilic addition.

The table below summarizes some of the key reactivity differences between this compound and its conjugated isomer, 4-methylpent-2-enal.

Reaction TypeThis compound (β,γ-unsaturated)4-methylpent-2-enal (α,β-unsaturated)
Nucleophilic Addition Primarily 1,2-addition at the carbonyl carbon.Can undergo both 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon), depending on the nucleophile.
Reactivity with Soft Nucleophiles Less reactive towards conjugate addition.Prone to Michael (1,4-conjugate) addition.
Double Bond Reactivity Behaves as an isolated alkene (electrophilic addition).The double bond is activated towards nucleophilic attack due to conjugation.
Photochemical Rearrangement Can undergo oxa-di-π-methane rearrangement.May undergo different photochemical transformations such as E/Z isomerization. researchgate.netnih.gov

These differences in reactivity are fundamental to the synthetic utility of these isomeric aldehydes, allowing for distinct chemical transformations based on the position of the double bond relative to the carbonyl group.

Mechanistic Investigations of 4 Methylpent 4 Enal Reactions

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 4-methylpent-4-enal are diverse, encompassing photochemical and thermal transformations. The elucidation of these pathways involves identifying the sequence of bond-breaking and bond-forming events, as well as characterizing the high-energy transition states that connect reactants, intermediates, and products.

Photochemical reactions of β,γ-unsaturated aldehydes often proceed via excitation of the carbonyl group or the alkene. One notable pathway is the photochemical decarbonylation , which is a known reaction for this class of compounds. acs.org Upon absorption of light, the molecule can undergo α-cleavage, leading to the formation of a radical pair, which can then lose carbon monoxide to yield hydrocarbon products.

Another significant photochemical pathway is the oxa-di-π-methane rearrangement . This rearrangement is characteristic of β,γ-unsaturated ketones and aldehydes and proceeds through a singlet excited state. researchgate.netmdpi.com For this compound, this would involve the formation of a diradical intermediate, leading to a cyclopropyl (B3062369) aldehyde.

Computational studies on analogous systems provide insight into the transition state geometries and energies for these transformations. researchgate.netnih.gov Transition states in pericyclic reactions, such as the ene reaction, are often characterized by a cyclic arrangement of atoms. msu.edu For concerted reactions, a single transition state leads directly to the product, whereas stepwise reactions involve one or more intermediates, each with its own transition state for its formation and consumption.

The table below illustrates hypothetical transition state energies for key reaction pathways of this compound, based on data for similar unsaturated aldehydes.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Photochemical Decarbonylationα-Cleavage TS75-85 (from triplet state)
Oxa-di-π-methane RearrangementDiradical Cyclization TS50-60 (from singlet state)
Intramolecular Ene ReactionCyclic Ene TS30-40 (thermal)

Note: These values are illustrative and based on analogous systems. Specific experimental or computational data for this compound is not currently available.

Role of Intermediates in Reaction Progression

In the photochemical decarbonylation of this compound, a key intermediate is the acyl-alkyl radical pair formed after α-cleavage. The subsequent steps, including the loss of carbon monoxide and radical recombination or disproportionation, are dictated by the properties of this radical intermediate.

The oxa-di-π-methane rearrangement proceeds through a 1,3-diradical intermediate . The formation and subsequent cyclization of this diradical are pivotal to the formation of the characteristic cyclopropyl aldehyde product. The substitution pattern on the double bond and the carbonyl group can influence the stability and fate of this intermediate. researchgate.net

In acid-catalyzed reactions , such as intramolecular cyclization, carbocation intermediates play a central role. nih.govacs.orgnih.gov Protonation of the carbonyl oxygen of this compound would generate a resonance-stabilized oxonium ion, which can then lead to cyclization through nucleophilic attack by the double bond, forming a cyclic carbocation intermediate. The stability of this carbocation, influenced by the methyl groups, will direct the subsequent reaction steps, such as deprotonation or reaction with a nucleophile.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of a reaction describe its rate, while thermodynamics describe the relative energies of reactants and products. Together, they determine the feasibility and outcome of a chemical transformation.

The rate of a reaction is governed by the activation energy of the rate-determining step. For the reactions of this compound, kinetic studies on analogous systems can provide estimates for rate constants and activation parameters. For instance, intramolecular ene reactions of unactivated 1,6-dienes, a class to which this compound belongs, typically require high temperatures, indicating a significant activation barrier. wikipedia.orgnih.gov

The thermodynamic stability of the products relative to the reactants is a key driving force. In many pericyclic reactions, the formation of new sigma bonds at the expense of pi bonds is thermodynamically favorable. msu.edu However, the entropic component can be significant, especially in intramolecular reactions where a cyclic product is formed from an acyclic reactant, leading to a decrease in entropy.

The following table provides hypothetical kinetic and thermodynamic data for potential reactions of this compound, based on general values for similar transformations.

ReactionActivation Energy (Ea) (kcal/mol)Enthalpy of Reaction (ΔH) (kcal/mol)Entropy of Reaction (ΔS) (cal/mol·K)
Intramolecular Ene Reaction30 - 40-15 to -25-20 to -30
Acid-Catalyzed Cyclization15 - 25-10 to -20-15 to -25
Thermal Decomposition> 50VariablePositive

Note: These values are illustrative and based on analogous systems. Specific experimental or computational data for this compound is not currently available.

Influence of Reaction Conditions on Mechanistic Divergence

The outcome of a chemical reaction is highly dependent on the reaction conditions, such as temperature, solvent, and the presence of catalysts. These factors can influence the reaction mechanism, leading to different products.

Temperature is a critical factor. Thermal reactions, such as the intramolecular ene reaction, are favored at higher temperatures, which provide the necessary energy to overcome the activation barrier. In contrast, photochemical reactions are initiated by the absorption of light and can often be carried out at lower temperatures. The thermal decomposition of unsaturated aldehydes generally requires very high temperatures to initiate radical chain reactions. acs.org

The solvent can play a significant role, particularly in reactions involving charged intermediates. For acid-catalyzed cyclization, a polar solvent can stabilize the carbocation intermediate, thereby facilitating the reaction. beilstein-journals.org The choice of solvent can also influence the conformational preferences of the reactant, which can be important in intramolecular reactions.

The presence of a catalyst can open up new, lower-energy reaction pathways. For example, Lewis acids can catalyze carbonyl-ene reactions by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and lowering the activation energy for the reaction. acs.org This allows the reaction to proceed under much milder conditions than the uncatalyzed thermal reaction. Similarly, the choice between different acid catalysts can influence the product distribution in acid-catalyzed cyclizations.

Catalytic Processes in the Chemistry of 4 Methylpent 4 Enal

Organocatalytic Approaches for Asymmetric Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of 4-methylpent-4-enal, several organocatalytic strategies have been successfully employed to achieve high levels of stereocontrol.

Enamine and dienamine catalysis are cornerstone strategies in organocatalysis, activating carbonyl compounds towards nucleophilic attack. rsc.orgcaltech.edu Chiral secondary amines react with α,β-unsaturated aldehydes like this compound to form transient enamine or dienamine intermediates. rsc.org These intermediates, which are more nucleophilic than the parent aldehyde, can then react with various electrophiles in a stereocontrolled manner. rsc.org

For instance, the reaction of α-branched enals with chiral primary amine catalysts can proceed via an enamine intermediate to achieve γ-site-selective alkylation. rsc.org The formation of different stereoisomers of the enamine intermediate can influence the stereochemical outcome of the reaction. researchgate.net Dienamine catalysis, on the other hand, allows for reactions at the γ-position of the unsaturated aldehyde. rsc.orgnsf.gov This has been demonstrated in the enantioselective deconjugative allylation of enals, where a dienamine intermediate is generated in situ. nsf.gov

The combination of chiral amines and chiral phosphoric acids has proven to be a highly effective catalytic system for various asymmetric transformations. This cooperative catalysis approach often leads to enhanced reactivity and stereoselectivity. rsc.org

A notable application is the direct asymmetric α-allylation of α-branched aldehydes, including derivatives of this compound, with allylic alcohols. acs.orgacs.org In this system, a chiral amine, an achiral or racemic phosphoric acid, and a palladium source work in concert to achieve high yields and excellent enantioselectivities. acs.orgacs.org The reaction proceeds through the formation of an enamine intermediate from the aldehyde and the chiral amine, which is then allylated by a palladium-π-allyl complex. acs.orgacs.org The phosphoric acid is believed to act as a counterion, enhancing both the reactivity and the stereocontrol of the reaction. acs.org

Research has shown that this multicomponent catalyst system is versatile, tolerating a range of aromatic and aliphatic aldehydes. acs.org The choice of the chiral amine and the phosphoric acid can be tuned to optimize the reaction outcome. acs.orgresearchgate.net For example, using different enantiomers of the chiral diamine catalyst allows for access to both enantiomers of the product. acs.org

Transition Metal Catalysis for Selective Transformations

Transition metal catalysis offers a broad spectrum of reactions for the selective functionalization of organic molecules. For this compound, palladium and ruthenium catalysts have been particularly instrumental in achieving specific transformations.

Palladium catalysis is widely used for a variety of cross-coupling and allylic substitution reactions. acs.orgcapes.gov.br In the chemistry of this compound, palladium catalysts are often used in conjunction with other catalytic systems, such as organocatalysis, to achieve asymmetric transformations.

A prime example is the palladium-catalyzed asymmetric allylic alkylation (AAA) of α-branched aldehydes. acs.orgnih.gov This reaction often employs a dual catalytic system consisting of a palladium complex and a chiral amine. acs.org The palladium catalyst activates the allylic alcohol, while the chiral amine forms an enamine with the aldehyde, which then acts as the nucleophile. acs.orgacs.org This synergistic approach has been successfully applied to the synthesis of various chiral aldehydes with high enantiomeric excess. acs.orgnih.gov

Detailed studies have shown that the nature of the palladium catalyst, the chiral amine, and any additives like phosphoric acid can significantly influence the yield and enantioselectivity of the reaction. acs.orgacs.orgresearchgate.net

Table 1: Selected Examples of Palladium-Catalyzed Asymmetric Allylation of Aldehydes

Aldehyde Allylic Alcohol Product Yield (%) ee (%) Reference
2-Phenylpropanal Allyl alcohol (R)-2-Methyl-2-phenylpent-4-enal 93 94 acs.org
2-(p-Tolyl)propanal Allyl alcohol (R)-2-Methyl-2-(p-tolyl)pent-4-enal 90 >99 acs.org
2-(m-Tolyl)propanal Allyl alcohol (R)-2-Methyl-2-(m-tolyl)pent-4-enal 92 90 acs.org
2-(4-Chlorophenyl)propanal Allyl alcohol (R)-2-(4-Chlorophenyl)-2-methylpent-4-enal 90 95 nih.gov
2-(3-Chlorophenyl)propanal Allyl alcohol (R)-2-(3-Chlorophenyl)-2-methylpent-4-enal 93 91 nih.gov
2-(Naphthalen-2-yl)propanal Allyl alcohol (R)-2-(Naphthalen-2-yl)-2-methylpent-4-enal 90 88 acs.org

ee = enantiomeric excess

Ruthenium catalysts are known to promote a variety of rearrangement reactions, including isomerizations and sigmatropic rearrangements. pitt.eduuniovi.es These transformations can be used to convert readily available starting materials into more complex and valuable products.

In the context of compounds structurally related to this compound, ruthenium(II) complexes have been shown to catalyze the rearrangement of allyl vinyl species to produce α,β-substituted-γ,δ-unsaturated aldehydes. pitt.edu This type of transformation, often a tandem isomerization/Claisen rearrangement, allows for the stereoselective construction of new carbon-carbon bonds. pitt.edu For example, the rearrangement of diallyl ethers can be catalyzed by ruthenium complexes to yield γ,δ-unsaturated aldehydes. uniovi.es While direct examples involving this compound as a substrate for ruthenium-catalyzed rearrangements are less common in the provided context, the principles of these reactions are applicable to its structural isomers and related compounds.

Biocatalytic Strategies for Functionalization

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

While specific biocatalytic transformations of this compound are not extensively detailed in the provided search results, the broader field of biocatalysis offers significant potential. For instance, engineered heme proteins have been developed for the intermolecular C-H amidation of benzylic positions, converting unfunctionalized starting materials into chiral amides with high enantioselectivity. nih.gov Oxidoreductases are another important class of enzymes used for the asymmetric reduction of carbonyls or the oxidation of alcohols. researchgate.net

The application of such biocatalytic strategies to this compound could enable the selective functionalization of its aldehyde group or the double bond. For example, an engineered enzyme could potentially catalyze the asymmetric reduction of the aldehyde to the corresponding alcohol or the epoxidation of the carbon-carbon double bond with high stereocontrol. The development of new biocatalysts through techniques like directed evolution continues to expand the scope of enzymatic reactions applicable to a wide range of organic substrates. nih.govcaltech.edu

Cascade and Multicomponent Catalytic Systems

Similarly, there is a lack of documented instances where this compound is employed as a reactant in cascade or multicomponent catalytic systems. These powerful synthetic strategies, which allow for the construction of complex molecules in a single pot by combining multiple catalytic cycles, are at the forefront of modern organic chemistry. lookchem.com

While related isomers are found in such reactions, direct evidence for the participation of this compound is absent from the current body of scientific literature. For instance, cascade reactions involving isomers like 4-methylpent-2-enal have been developed for the synthesis of complex heterocyclic structures. thieme-connect.com However, no analogous systems have been reported for this compound. The characterization data for this compound exists, confirming its preparation and structural identity, but its application in these one-pot catalytic methodologies remains unexplored. umich.edu Therefore, no research findings or data tables on its behavior in these systems can be presented.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for separating 4-methylpent-4-enal from reactants, intermediates, and byproducts, as well as for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like α,β-unsaturated aldehydes. atsjournals.orgatsjournals.org In the context of this compound, GC-MS is instrumental in identifying and quantifying its presence in various matrices, such as in the product mixtures of chemical reactions or in environmental samples. bham.ac.ukmdpi.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net Subsequently, the mass spectrometer fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint. nih.gov

For instance, in studies involving the ozonolysis of biogenic volatile organic compounds, GC-MS has been used to identify reaction products, which can include various aldehydes. bham.ac.uk The fragmentation pattern in the mass spectrum of this compound would be consistent with its structure, showing characteristic losses of functional groups that aid in its definitive identification. hmdb.caspectrabase.com This technique is also invaluable for monitoring the progress of reactions where this compound is a product, allowing researchers to determine the yield and purity of the compound. avantorsciences.comavantorsciences.com

Table 1: GC-MS Data for Aldehyde Analysis

CompoundApplicationKey Findings
α,β-Unsaturated AldehydesAnalysis of cigarette smoke extractIdentified micromolar concentrations of acrolein and crotonaldehyde.
Various AldehydesIdentification of volatile compounds in Chinese chive2-methylpent-4-enal was identified as one of the volatile components.
4-methylpent-3-enalOzonolysis of (E)-β-ocimeneIdentified as a degradation product with a characteristic mass spectrum. bham.ac.uk

When this compound is synthesized through asymmetric catalysis, determining the enantiomeric excess (ee) is critical. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is the method of choice for this purpose. researchgate.net Chiral HPLC columns are designed to have different affinities for the two enantiomers of a chiral compound, leading to their separation. rsc.orgnih.govbibliotekanauki.pl

The process involves passing a solution of the chiral compound through the column, and the two enantiomers elute at different retention times. researchgate.net By integrating the areas of the two corresponding peaks in the chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. google.comuma.es This technique has been widely applied in the development of enantioselective reactions for the synthesis of various chiral aldehydes and their derivatives. acs.orgacs.org For instance, in the asymmetric α-allylation of aldehydes, chiral HPLC is routinely used to determine the ee of the products. acs.org

Table 2: Chiral HPLC in Enantioselective Synthesis

Reaction TypeCatalyst SystemEnantiomeric Excess (ee) Achieved
Intramolecular HydroacylationRhodium catalyst with (S,S)-chiraphosUp to 52% ee.
Asymmetric α-AllylationChiral amines and phosphoric acids with a Pd catalystUp to 94% ee. acs.org
Organocatalytic Cascade ReactionChiral organocatalystsUp to 99% ee for related α,β-unsaturated aldehyde products. rsc.org

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are indispensable for the structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information. escholarship.org

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aldehydic proton, the vinylic proton, and the methyl groups. The aldehydic proton typically appears as a singlet or a multiplet in the downfield region (around δ 9-10 ppm). google.com The chemical shifts and coupling constants of the other protons would confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum is equally informative, showing a distinct resonance for the carbonyl carbon of the aldehyde in the range of δ 190-215 ppm. pressbooks.publibretexts.org The carbons of the double bond and the methyl groups would also have characteristic chemical shifts. For α,β-unsaturated aldehydes, the carbonyl carbon signal is typically found in the 190 to 200 δ region. pressbooks.publibretexts.org

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Aldehyde)~9.5s
¹³C (Carbonyl)~190-200s
¹H (Vinylic)~5.0-6.0m
¹³C (Vinylic)~120-140d
¹H (Methyl)~1.7s
¹³C (Methyl)~20-25q

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic transitions within this compound.

IR Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. For α,β-unsaturated aldehydes, the C=O stretch is typically observed at a lower wavenumber (around 1685-1710 cm⁻¹) compared to saturated aldehydes, due to conjugation. pressbooks.puborgchemboulder.comvscht.cz Another diagnostic feature is the C-H stretch of the aldehyde group, which appears as two weak bands around 2720 and 2820 cm⁻¹. pressbooks.puborgchemboulder.comvscht.cz

UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for studying the electronic transitions in conjugated systems. This compound, being an α,β-unsaturated aldehyde, would exhibit a characteristic π → π* transition at a longer wavelength (typically >200 nm) compared to non-conjugated systems. This property can be utilized to monitor reactions involving this chromophore.

Table 4: Characteristic IR and UV-Vis Absorptions for α,β-Unsaturated Aldehydes

Spectroscopic TechniqueFunctional Group/TransitionCharacteristic Absorption Range
IR SpectroscopyC=O Stretch (conjugated)1685-1710 cm⁻¹ pressbooks.puborgchemboulder.comvscht.cz
IR SpectroscopyC-H Stretch (aldehyde)~2720 and ~2820 cm⁻¹ pressbooks.puborgchemboulder.com
UV-Vis Spectroscopyπ → π* Transition>200 nm

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Beyond its use in conjunction with GC, mass spectrometry (MS) alone is a vital tool for monitoring reaction progress and detecting transient intermediates. nih.gov Techniques like Electrospray Ionization (ESI-MS) can be used to analyze reaction aliquots in real-time, providing immediate feedback on the formation of this compound and the consumption of reactants. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition, further confirming its identity. rsc.org This is particularly useful in complex reaction systems where multiple products may be formed. escholarship.org

Chiroptical Methods for Stereochemical Analysis

The stereochemical analysis of chiral molecules, such as the enantiomers of this compound, is crucial for understanding their chemical and biological properties. Chiroptical methods, which are based on the differential interaction of chiral substances with left and right circularly polarized light, are powerful non-destructive techniques for determining the absolute configuration and conformational features of enantiomers in solution. These methods include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). While specific experimental data for this compound is not extensively documented in publicly available literature, the principles of these techniques and data from structurally related compounds can be used to understand how its stereochemistry would be characterized.

The chirality of this compound arises from the stereogenic center at the C4 position. The presence of both a carbonyl chromophore and a C=C double bond in proximity allows for characteristic chiroptical signals. The analysis of these signals, often in conjunction with quantum-chemical calculations, enables the assignment of the (R) or (S) configuration.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A chiral molecule will exhibit a plain curve at wavelengths far from an absorption maximum. However, in the vicinity of a chromophore's absorption band, the ORD curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect.

For an α,β-unsaturated aldehyde like this compound, the n → π* transition of the carbonyl group (around 300-350 nm) and the π → π* transition of the conjugated system (around 220-250 nm) are the key chromophores that would produce significant Cotton effects. The sign of the Cotton effect can be empirically correlated to the absolute configuration of the molecule using rules like the Octant Rule for the n → π* transition.

While specific ORD data for this compound is scarce, the expected ORD curve would show Cotton effects corresponding to its electronic transitions. The sign and magnitude of these effects would be dependent on the spatial arrangement of the substituents around the chromophores, thus allowing for the differentiation of the (R) and (S) enantiomers.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. It provides more direct information about the electronic transitions of chromophores within a chiral molecule compared to ORD. An ECD spectrum consists of positive or negative bands, also known as Cotton effects, corresponding to the electronic absorption bands.

For this compound, the key electronic transitions giving rise to ECD signals are:

The n → π* transition of the carbonyl group.

The π → π* transition of the C=C-C=O conjugated system.

The sign and intensity of these ECD bands are highly sensitive to the stereochemistry of the molecule. Empirical rules, such as the helicity rule for skewed α,β-unsaturated ketones and aldehydes, can be applied. egyankosh.ac.in This rule correlates the helicity of the C=C-C=O moiety with the sign of the π → π* Cotton effect.

In the absence of experimental ECD spectra for this compound, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a powerful tool for predicting the ECD spectrum for a given enantiomer. acs.orgresearchgate.net By comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned.

Table 1: Predicted ECD Maxima and Signs for a Hypothetical Chiral α,β-Unsaturated Aldehyde

TransitionApproximate Wavelength (nm)Expected Sign of Cotton Effect for a Given Helicity
n → π320 - 350Dependent on Octant Rule application
π → π230 - 260Correlated with the helicity of the enone chromophore

This table is illustrative and based on general principles for α,β-unsaturated aldehydes.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. researchgate.netacs.org It provides a wealth of information about the three-dimensional structure of a chiral molecule, as nearly all fundamental vibrational modes can be VCD active. VCD is particularly useful for molecules with flexible conformations and for determining the absolute configuration without relying on the presence of a UV-Vis chromophore.

For this compound, the VCD spectrum would exhibit characteristic bands for the C-H, C=O, and C=C stretching and bending vibrations. The region between 800 and 1500 cm⁻¹, known as the fingerprint region, is often rich in VCD signals that are highly specific to the molecule's structure and stereochemistry.

Similar to ECD, the assignment of absolute configuration using VCD is typically achieved by comparing the experimental spectrum with the theoretically calculated spectrum for a known enantiomer. acs.org This approach has become a reliable method for the stereochemical elucidation of complex chiral molecules. mdpi.com

Table 2: Key Vibrational Modes of this compound for VCD Analysis

Vibrational ModeApproximate Frequency Range (cm⁻¹)Potential for VCD Signal
C-H stretching (aldehyde)2700 - 2850Moderate
C-H stretching (alkenyl)3000 - 3100Moderate
C-H stretching (alkyl)2850 - 3000Strong
C=O stretching1680 - 1710Strong
C=C stretching1620 - 1650Strong
C-H bending1350 - 1470Moderate to Strong
Fingerprint region800 - 1500High (multiple signals)

This table provides general frequency ranges and expected VCD activity.

Computational and Theoretical Chemistry Studies of 4 Methylpent 4 Enal

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the geometric and electronic structure of molecules. univie.ac.at For 4-methylpent-4-enal, these calculations can determine its most stable three-dimensional shape (conformation), the distribution of electron density, and the energies of its molecular orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. imist.ma It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. wikipedia.org

A typical DFT study on this compound would begin with a geometry optimization. This process computationally determines the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the quantum mechanical equations. osti.gov The results of such a calculation would provide the optimized 3D structure of the molecule.

Furthermore, DFT is used to calculate various electronic properties that describe the molecule's characteristics. These properties, often referred to as quantum chemical descriptors, are crucial for understanding and predicting chemical behavior.

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. researchgate.net |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals and the gap between them are fundamental indicators of a molecule's reactivity. researchgate.net

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most easily removed. A higher HOMO energy suggests a greater ability to donate electrons, indicating susceptibility to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most easily added. A lower LUMO energy suggests a greater ability to accept electrons, indicating susceptibility to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness; indicates high reactivity. researchgate.net

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms. pitt.edu By modeling the entire reaction pathway, researchers can identify and characterize intermediates and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. mdpi.com

For this compound, one could model various reactions, such as its oxidation to 4-methylpent-4-enoic acid or its reduction to 4-methylpent-4-en-1-ol. The process involves:

Locating Stationary Points: Identifying the structures of the reactant(s), product(s), any intermediates, and the transition state(s) connecting them.

Calculating Energies: Determining the relative energies of each stationary point. The difference in energy between the reactants and the transition state gives the activation barrier.

Frequency Analysis: Confirming the nature of each stationary point. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

These calculations can elucidate why a particular reaction favors one product over another (selectivity) and predict how changes in the molecular structure would affect the reaction rate. mdpi.com

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

Quantum chemical methods, particularly DFT, can predict spectroscopic data with a useful degree of accuracy. These theoretical spectra are invaluable for interpreting and validating experimental results. osti.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands in an IR spectrum. By comparing the calculated spectrum with the experimental one, each band can be assigned to a specific molecular vibration (e.g., C=O stretch, C=C stretch, C-H bend). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. osti.gov This allows for the assignment of experimental peaks to specific atoms in the molecule, which can be crucial for confirming the structure, especially for complex molecules.

A strong correlation between the predicted and experimental spectra provides high confidence in the structural assignment of the molecule. researchgate.net

Table 3: Example of Correlation between Experimental and Theoretical Data for a Molecule

Experimental Data Theoretical Calculation Assignment
IR Peak at ~1725 cm⁻¹ Calculated Vibrational Frequency Aldehyde C=O Stretch
IR Peak at ~1650 cm⁻¹ Calculated Vibrational Frequency Alkene C=C Stretch
¹H NMR Peak at ~9.7 ppm Calculated Chemical Shift Aldehydic Proton (-CHO)
¹H NMR Peaks at ~4.7 ppm Calculated Chemical Shifts Vinylic Protons (=CH₂)
¹³C NMR Peak at ~202 ppm Calculated Chemical Shift Aldehydic Carbon (-CHO)
¹³C NMR Peak at ~145 ppm Calculated Chemical Shift Quaternary Alkene Carbon (>C=)

Note: The spectral values are typical representations and not specific experimental data for this compound.

Computational Prediction of Reactivity and Selectivity

Beyond global reactivity descriptors, computational methods can predict specific aspects of reactivity and selectivity. By analyzing the electronic structure, one can forecast how a molecule will behave in a chemical reaction.

Reactivity Site Prediction: The Molecular Electrostatic Potential (MEP) map is a key tool for this purpose. It highlights regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and aldehydic hydrogen, correctly predicting the primary sites for many reactions.

Selectivity Prediction: In reactions with multiple possible outcomes, computational modeling can predict which product is more likely to form. For instance, in an electrophilic addition to the C=C double bond, calculations could determine whether the electrophile adds preferentially to C4 or C5 by comparing the stability of the possible carbocation intermediates. Similarly, the regioselectivity and stereoselectivity of cycloaddition reactions can be predicted by comparing the activation energies of the different possible transition states.

These predictive capabilities are a cornerstone of modern chemical research, enabling the rational design of experiments and catalysts. ljmu.ac.uk

Applications of 4 Methylpent 4 Enal in Complex Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Advanced Molecules

The utility of 4-methylpent-4-enal and its isomers as intermediates in organic synthesis is well-established. The presence of both an electrophilic carbonyl group and a nucleophilic double bond allows it to undergo a wide array of chemical reactions. For instance, related α,β-unsaturated aldehydes can be oxidized to form the corresponding carboxylic acid or reduced to the alcohol. The double bond allows for addition reactions with various electrophiles.

In more complex applications, the branched α,β-unsaturated aldehyde, 4-methylpent-2-enal, has been utilized in organocatalytic cascade reactions to produce highly functionalized and stereochemically complex oxa-spirocyclic indanones. thieme-connect.com This demonstrates the capacity of the methylpentenal framework to serve as a cornerstone in the construction of advanced molecular architectures with significant structural complexity. thieme-connect.com The general reactivity of this class of compounds underscores their importance as foundational building blocks. chembk.com Derivatives such as (Z)-2-Bromo-4-methylpent-2-enal are also employed as intermediates in the synthesis of more intricate organic molecules. smolecule.com

Table 1: Selected Reactions of Pentenal Derivatives

ReactantReaction TypeKey ReagentsProduct TypeReference
4-methylpent-3-enalOxidationPotassium permanganate (B83412)4-Methyl-3-pentenoic acid
4-methylpent-3-enalReductionSodium borohydride (B1222165)4-Methyl-3-pentenol
4-methylpent-2-enalMichael-Henry CascadeOrganocatalyst, Nitro-olefinAllyl-substituted spiro-indanone thieme-connect.com

Precursor in the Synthesis of Natural Products and Bioactive Compounds

The structural framework of this compound is a key component in the synthesis of certain natural products and bioactive molecules. A prominent example is the use of a functionalized derivative, (3S,4E)-3-[(tert-butyldimethylsilyl)oxy]-5-iodo-4-methylpent-4-enal, in the total synthesis of two bioactive natural products: FR252921 and Pseudotrienic Acid. molaid.com This highlights the role of the this compound scaffold as a crucial starting point for building complex, biologically relevant compounds.

Integration into Polymerization Reactions and Material Precursors

While direct polymerization of this compound is not widely documented, its derivatives are recognized as valuable precursors for materials science. The compound can be reduced to form 4-Methylpent-4-ene-1-ol. ontosight.ai This resulting alkenol is identified as a potential monomer for polymerization reactions and in the production of biodegradable polymers. ontosight.ai The presence of the vinyl group in these derivatives is crucial for their integration into polymer chains.

Additionally, compounds with structures similar to halogenated methylpentenal derivatives are investigated for their applications in polymer chemistry and as precursors for advanced materials. smolecule.com The bifunctional nature of the this compound framework—possessing a polymerizable alkene and a reactive aldehyde—offers potential for creating functional polymers and cross-linked materials.

Table 2: this compound Derivatives in Material Science

DerivativePotential ApplicationRelevant Functional GroupsReference
4-Methylpent-4-ene-1-olMonomer for biodegradable polymersHydroxyl (-OH), Alkene (C=C) ontosight.ai
(Z)-2-Bromo-4-methylpent-2-enalPrecursor for advanced materialsAldehyde (-CHO), Alkene (C=C), Bromo (Br) smolecule.com

Development of Novel Chemical Reagents Utilizing this compound Framework

The this compound structure serves as a fundamental framework for the development of specialized chemical reagents. It is explicitly mentioned as a starting material for preparing various chemical reagents. chembk.com The chemical industry offers a range of substituted pentenal compounds that function as building blocks for further synthesis.

Examples of such reagents built upon the pentenal framework include 4-(4-Fluorophenyl)pent-4-enal and 4-(4-Methoxyphenyl)pent-4-enal. hoffmanchemicals.com These compounds retain the core structure of this compound but are functionalized with different aromatic groups, modifying their reactivity and making them suitable for specific synthetic applications, such as in the creation of complex molecular probes or as intermediates in multi-step syntheses. hoffmanchemicals.com This demonstrates the adaptability of the this compound scaffold in creating a diverse library of chemical reagents.

Environmental and Ecological Relevance of 4 Methylpent 4 Enal in Chemical Research

Formation in Atmospheric Processes from Biogenic Precursors

4-Methylpent-4-enal is a notable compound in atmospheric science, primarily formed from the atmospheric degradation of biogenic volatile organic compounds (BVOCs). bham.ac.ukresearchgate.net BVOCs are synthesized and released by plants and are significant mediators of ecological interactions. bham.ac.ukresearchgate.net Terpenoids, a large and diverse group of BVOCs, are key precursors to the formation of this compound. bham.ac.uk

Specifically, research has identified this compound as a product of the ozonolysis of (E)-β-ocimene, a common monoterpene emitted by various plant species. bham.ac.uk The reaction between ozone (O₃) and (E)-β-ocimene in the atmosphere leads to the breakdown of the precursor molecule and the subsequent formation of several smaller, oxygenated compounds, including this compound. bham.ac.uk This process is a component of the complex series of reactions that terpenes undergo in the troposphere, influencing atmospheric composition. bham.ac.uk

The formation of this compound is consistent with established mechanisms of terpene-ozone oxidation. bham.ac.ukresearchgate.net The initial step involves the cycloaddition of ozone to a carbon-carbon double bond in the terpene, forming a primary ozonide (a 1,2,3-trioxolane intermediate). bham.ac.uk This unstable intermediate rapidly decomposes, leading to the formation of a carbonyl compound and a Criegee intermediate. Subsequent reactions of these intermediates result in a variety of oxidation products, one of which can be this compound, particularly from the breakdown of the internal carbon-carbon double bond in (E)-β-ocimene. bham.ac.uk

Table 1: Formation of this compound from a Biogenic Precursor

Biogenic PrecursorAtmospheric ProcessKey ReactantResulting Product
(E)-β-OcimeneOzonolysisOzone (O₃)This compound

Degradation Pathways in Environmental Systems

Once formed in the atmosphere, this compound is subject to further degradation through various chemical reactions. The primary degradation pathways for this compound in the environment involve reactions with key atmospheric oxidants, namely the hydroxyl radical (OH) and ozone (O₃).

The reaction with the hydroxyl radical is a significant sink for many volatile organic compounds in the troposphere. While specific rate constants for the reaction of this compound with OH radicals are not extensively documented in the provided search results, it is a known and expected degradation pathway for aldehydes and compounds containing carbon-carbon double bonds.

Ozonolysis, the same process that can form this compound from larger terpenes, can also contribute to its degradation. The reaction of this compound with ozone will proceed via the attack of ozone on the carbon-carbon double bond within the molecule, leading to the formation of smaller, more oxidized products. This is a continuous cycle of oxidation in the atmosphere where larger molecules are broken down into smaller ones.

Role in Atmospheric Chemistry and Ecological Interactions

The presence and reactions of this compound play a multifaceted role in atmospheric chemistry and can have indirect effects on ecological interactions. bham.ac.ukresearchgate.net

As a product of BVOC ozonolysis, this compound is part of the broader impact of biogenic emissions on the atmosphere. bham.ac.ukresearchgate.net The degradation of BVOCs and their subsequent products, like this compound, can influence the formation of ground-level ozone and secondary organic aerosols (SOA). bham.ac.uk SOA particles have significant implications for air quality and climate by affecting cloud formation and radiative balance. bham.ac.uk The transformation of gaseous BVOCs into particulate matter is a key area of atmospheric research where compounds like this compound are relevant intermediates. bham.ac.uk

From an ecological perspective, the atmospheric degradation of primary BVOCs, which are often crucial for plant communication and defense, can be disruptive. bham.ac.ukresearchgate.net For instance, some BVOCs act as signals to attract pollinators or the natural enemies of herbivores. bham.ac.ukresearchgate.net The ozonolysis of these signaling molecules, leading to the formation of this compound and other products, can alter the chemical landscape and interfere with these finely tuned ecological interactions. bham.ac.ukresearchgate.net The resulting new blend of volatile compounds may not be recognized by the intended organisms, potentially disrupting processes like pollination and pest control. researchgate.net

Table 2: Potential Roles of this compound

AreaRoleImplication
Atmospheric Chemistry Intermediate in BVOC degradationContributes to the formation of secondary organic aerosols (SOA) and influences tropospheric ozone levels. bham.ac.uk
Ecological Interactions Alteration of chemical signalsThe formation of this compound from primary BVOCs can disrupt plant-insect communication by changing the volatile chemical profile. bham.ac.ukresearchgate.net

Analytical Methodologies for Detection in Environmental Matrices

The detection and quantification of this compound in environmental matrices, such as air, water, and soil, require sophisticated analytical techniques due to its likely low concentrations and the complexity of these samples. nih.gov

For volatile organic compounds like this compound in air samples, the most common approach involves sample collection onto a sorbent material followed by thermal desorption and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) . researchgate.netresearchgate.net GC-MS is a powerful technique that separates the components of a mixture and provides detailed mass spectra for identification. researchgate.netProton Transfer Reaction-Mass Spectrometry (PTR-MS) is another advanced technique used for real-time monitoring of VOCs in the atmosphere, offering high sensitivity and fast response times. researchgate.netresearchgate.net

In liquid and solid matrices, the analytical process typically begins with an extraction step to isolate the target analyte from the sample matrix. Solid-phase extraction (SPE) is a predominant method for this purpose, using various sorbents to selectively retain the compound of interest. nih.gov Following extraction, analysis is often performed using Liquid Chromatography coupled to Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), which are the techniques of choice for many emerging contaminants. nih.gov These methods provide the necessary sensitivity and selectivity for detecting trace levels of organic compounds in complex environmental samples. nih.gov

The development of reliable analytical methods is crucial for understanding the environmental fate and transport of this compound and for assessing its concentration and impact in different ecosystems. nih.gov

Table 3: Analytical Techniques for Environmental Detection

Analytical TechniqueSample TypeKey Features
Gas Chromatography-Mass Spectrometry (GC-MS)AirSeparation of volatile compounds, detailed structural information from mass spectra. researchgate.netresearchgate.net
Proton Transfer Reaction-Mass Spectrometry (PTR-MS)AirReal-time monitoring, high sensitivity for volatile organic compounds. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Water, SoilHigh sensitivity and selectivity for non-volatile or thermally labile compounds after extraction. nih.gov
Solid-Phase Extraction (SPE)Water, SoilPre-concentration and clean-up of samples prior to instrumental analysis. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-methylpent-4-enal, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves aldol condensation or oxidation of 4-methylpent-4-en-1-ol. For reproducibility, document reaction conditions (e.g., catalysts, temperature, solvents) and purification steps (distillation, column chromatography). Validate purity using gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., characteristic aldehyde proton at ~9.8 ppm and olefinic protons at 5.0–5.5 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • NMR : Assign peaks for the aldehyde group, methyl branches, and double bond using 1H^1H- and 13C^{13}C-NMR.
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1720 cm1^{-1} and C=C stretching at ~1640 cm1^{-1}.
  • Mass Spectrometry : Confirm molecular ion peak at m/z 98.1 (molecular weight) and fragmentation patterns .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC or GC-MS over time. Store in airtight, amber vials under inert gas (e.g., N2_2) to minimize oxidation of the aldehyde group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistency across multiple batches.
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Contradiction Analysis : Cross-reference with literature or databases (e.g., NIST Chemistry WebBook) to identify anomalies .

Q. What computational strategies predict this compound’s reactivity in catalytic reactions?

  • Methodological Answer : Employ DFT calculations to model reaction pathways (e.g., electrophilic addition at the α,β-unsaturated aldehyde). Parameters include activation energy barriers, frontier molecular orbitals (HOMO/LUMO), and charge distribution. Validate predictions experimentally using kinetic studies (e.g., rate constants under varying catalysts) .

Q. How should researchers design experiments to investigate the compound’s role in multicomponent reactions?

  • Methodological Answer :

  • Variable Isolation : Systematically vary one parameter (e.g., solvent polarity, catalyst loading) while holding others constant.
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O-aldehyde) to track bond formation.
  • In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to detect intermediates .

Q. What methodologies address inconsistencies in catalytic performance data (e.g., varying yields)?

  • Methodological Answer :

  • Statistical Validation : Apply ANOVA or regression analysis to identify outliers or confounding variables.
  • Control Experiments : Test for catalyst deactivation, moisture sensitivity, or side reactions.
  • Reproducibility Checks : Collaborate with independent labs to verify results under standardized protocols .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC6_6H10_{10}O
CAS Number3973-43-1
Key NMR Shifts (1H^1H)Aldehyde: ~9.8 ppm; Olefinic: 5.0–5.5 ppm
Stability RecommendationStore under N2_2, 4°C, dark

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